3-(2-Chloroacetyl)benzamide

antiviral drug discovery 3C protease inhibition SAR

Medicinal chemists often struggle with non-specific background labeling in SAR panels, making it difficult to attribute potency to designed recognition elements. 3-(2-Chloroacetyl)benzamide (CAS 1021874-13-4) is an electrophilic meta-substituted benzamide that provides a clean, inactive baseline (no inhibition of human rhinovirus 3C protease at 10 µM). - Enables unambiguous quantification of gain-of-function from P2/P3 substituent additions. - Serves as a controlled-reactivity precursor for synthesizing anticonvulsant aminoacetylbenzamides. - Ideal for developing ABPP probes where chloroacetyl selectivity is preferred over promiscuous bromoacetyl warheads. Supplied with rigorous batch-to-batch consistency to ensure integrity of SAR and synthetic protocols.

Molecular Formula C9H8ClNO2
Molecular Weight 197.62 g/mol
Cat. No. B15046765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloroacetyl)benzamide
Molecular FormulaC9H8ClNO2
Molecular Weight197.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)N)C(=O)CCl
InChIInChI=1S/C9H8ClNO2/c10-5-8(12)6-2-1-3-7(4-6)9(11)13/h1-4H,5H2,(H2,11,13)
InChIKeyVOSANRPVWYRSJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloroacetyl)benzamide for Antiviral Lead Design and Chemical-Probe Synthesis – Procurement-Relevant Identity


3-(2-Chloroacetyl)benzamide (CAS 1021874-13-4; C₉H₈ClNO₂; MW 197.62) is a meta‑substituted benzamide bearing an electrophilic chloroacetyl group at the 3‑position of the phenyl ring . It belongs to a class of halomethyl ketone‑containing benzamides that have been investigated as covalent inhibitors of human rhinovirus 3C protease (3CP, EC 3.4.22.28), a validated antiviral target [1]. The compound serves both as a direct pharmacological probe and as an activated intermediate for the synthesis of substituted aminoacetylbenzamides with anticonvulsant activity [2].

Scaffold Baseline Inactive parent for 3C protease inhibitor SAR panels
Activated Intermediate Meta-chloroacetyl precursor for anticonvulsant aminoacetylbenzamide synthesis
Electrophilic Probe Controlled-reactivity warhead for covalent inhibitor design

Why Generic 3-(2-Chloroacetyl)benzamide Cannot Be Replaced by Other Haloacetylbenzamides in 3C Protease Programs


The human rhinovirus 3C protease binding pocket exhibits strict steric and electronic constraints that differentiate even closely related halomethyl ketone benzamides. In a single-study panel, the 3‑bromoacetyl analog produced 85% enzyme inhibition at 10 µM, while 3‑(chloroacetyl)benzamide showed no measurable inhibition under identical conditions, and the 3‑trifluoroacetyl analog was completely inactive [1]. Furthermore, introduction of a 5‑naphthylmethyl group on the chloroacetyl scaffold raised inhibition from undetectable to 81% at 10 µM [1]. These data demonstrate that the chloroacetyl substitution pattern, and specifically the absence of a secondary aromatic group, yields a distinct activity profile that cannot be assumed from other haloacetylbenzamides. Substituting the compound with a more potent analog would alter target engagement and SAR continuity, while using a less reactive isomer (e.g., 4‑(2‑chloroacetyl)benzamide) would change the geometry of the covalent warhead relative to the catalytic cysteine, likely abolishing recognition.

Property
3-(2-Chloroacetyl)benzamide
3-Bromoacetyl analog
3C Protease Inhibition
No measurable inhibition at matched concentrations
Reported 85% inhibition under equivalent conditions
Warhead Reactivity
Moderate, controlled conjugation
Higher reactivity, potential off-target labeling
Property
3-(2-Chloroacetyl)benzamide
4-(2-Chloroacetyl)benzamide
Regiochemistry
Meta-substituted; validates anticonvulsant intermediate
Para-substituted; no reported SAR, warhead geometry altered

Head-to-Head Quantitative Evidence for 3-(2-Chloroacetyl)benzamide vs. Haloacetyl and Benzyl‑Substituted Analogs


3‑(2‑Chloroacetyl)benzamide Shows No Measurable 3C Protease Inhibition, Unlike the 3‑Bromoacetyl Analog

In a panel of benzamide derivatives tested for inhibition of recombinant human rhinovirus 3C protease (700 nM enzyme), 3‑(chloroacetyl)benzamide exhibited no detectable inhibition at any concentration tested (100 nM, 1 µM, 10 µM) [1]. In contrast, the direct bromine analog 3‑(bromoacetyl)benzamide inhibited the enzyme by 4% at 100 nM, 23% at 1 µM, and 85% at 10 µM under the same conditions [1]. The 3‑(trifluoroacetyl)benzamide analog was also completely inactive [1]. This establishes that the chloroacetyl warhead alone is insufficient for 3C protease engagement, and that bromine substitution dramatically improves potency, while trifluoromethyl substitution abolishes it.

3C Protease Inhibition
Head-to-head
0% vs 85% inhibition at 10 µM
Reported target engagement requires bromo substitution
Trifluoro analog also inactive; class-specific profile
antiviral drug discovery 3C protease inhibition SAR

Addition of a 5‑Naphthylmethyl Group to the Chloroacetyl Scaffold Confers 81% 3C Protease Inhibition, Highlighting the Scaffold's Core Value

When the 3‑(chloroacetyl)benzamide core is elaborated with a 5‑(naphth‑2‑ylmethyl) substituent, the resulting compound 3‑(chloroacetyl)‑5‑(naphth‑2‑ylmethyl)benzamide inhibited human rhinovirus 3C protease by 25% at 100 nM, 61% at 1 µM, and 81% at 10 µM [1]. This represents a gain of ≥81 percentage points in inhibition at 10 µM compared to the unsubstituted parent 3‑(chloroacetyl)benzamide, which showed 0% inhibition [1]. The data indicate that the chloroacetyl group is a competent warhead only when paired with a suitable P2/P3 binding element.

Scaffold Optimization
Head-to-head
+81 percentage points at 10 µM
Parent scaffold gains activity with P2/P3 substituent
5-Naphthylmethyl analog: 81% inhibition
medicinal chemistry 3C protease covalent inhibitor optimization

Regioisomeric Purity Dictates Synthetic Utility: 3‑(2‑Chloroacetyl)benzamide vs. 4‑(2‑Chloroacetyl)benzamide

The 3‑substituted isomer is the required precursor for meta‑functionalized aminoacetylbenzamide anticonvulsants, as reported in the condensation of chloroacetylbenzamide with secondary amines [1]. The 4‑(2‑chloroacetyl)benzamide isomer (CAS not specified) would yield para‑substituted analogs with different geometry and biological activity. No anticonvulsant activity has been reported for the para isomer, whereas the meta isomer is explicitly used in the synthesis of pharmacologically active aminoacetyl derivatives [1]. This regiospecificity is confirmed by the synthetic protocol: 3‑aminobenzamide is acylated with chloroacetyl chloride to yield exclusively the 3‑substituted product, which is then used without isomer contamination [1].

Regioisomer Identity
Context-dependent
Meta isomer validated; para lacks documented SAR
Only meta isomer reported as productive intermediate
Synthesis protocol confirms regiospecific acylation
organic synthesis regioselectivity building block

Chloroacetyl Reactivity Differentiates 3‑(2‑Chloroacetyl)benzamide from Non‑Electrophilic Benzamide Scaffolds

The chloroacetyl group of 3‑(2‑chloroacetyl)benzamide provides a reactive electrophilic center capable of nucleophilic displacement by amines, thiols, and active-site cysteines. This property is absent in non‑halogenated analogs such as 3‑acetylbenzamide, which showed no measurable 3C protease inhibition in the same assay panel [1]. The chloroacetyl warhead also enables facile derivatization: condensation with secondary amines proceeds quantitatively in the presence of pyridine to yield aminoacetylbenzamides [2]. The bromoacetyl analog is more reactive and more prone to hydrolysis, while the chloroacetyl group balances stability and reactivity for controlled conjugation.

Electrophilic Reactivity
Class-level
Controlled electrophilicity for covalent engagement
Balances reactivity and stability vs bromoacetyl analog
Non-electrophilic acetyl analog shows no 3C inhibition
covalent inhibitor electrophilic warhead chemical biology

Optimal Research and Industrial Use Cases for 3-(2-Chloroacetyl)benzamide


Negative Control and Scaffold Baseline in 3C Protease Inhibitor SAR Studies

Use 3‑(2‑chloroacetyl)benzamide as the inactive parent scaffold in structure‑activity relationship (SAR) panels targeting human rhinovirus 3C protease. Its lack of measurable inhibition at up to 10 µM [1] provides a clean baseline against which the gain‑of‑function of P2/P3 substituents (e.g., 5‑naphthylmethyl) can be quantified. This application is essential for medicinal chemistry teams that need to demonstrate that observed potency arises from added recognition elements rather than the chloroacetyl warhead alone.

Key Intermediate for Anticonvulsant Aminoacetylbenzamide Libraries

Employ 3‑(2‑chloroacetyl)benzamide as the electrophilic precursor for the synthesis of substituted aminoacetylbenzamides with anticonvulsant activity. Condensation with secondary amines under pyridine catalysis [2] generates focused libraries for CNS drug discovery. The meta‑positioning of the chloroacetyl group ensures the correct geometry for downstream pharmacology, as documented in the original synthetic protocol [2].

Covalent Warhead Probe for Chemical Biology Target Identification

Leverage the controlled electrophilicity of the chloroacetyl group to prepare activity‑based protein profiling (ABPP) probes. Unlike the bromoacetyl analog, which may label proteins promiscuously, the chloroacetyl warhead offers a balance of reactivity that can confer selectivity when paired with appropriate recognition elements [1]. Researchers can functionalize the amide nitrogen or the phenyl ring to install affinity tags or fluorophores for pull‑down and imaging experiments.

Application
Selection Property
Validation Focus
3C Protease SAR Baseline
Inactive warhead scaffold
Confirm no inhibition in assay
Anticonvulsant Intermediate Synthesis
Meta-regiochemistry
Verify isomer identity and purity
Covalent Probe Design
Controlled electrophilicity
Activity-based profiling selectivity

Technical Documentation Hub

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